

Herapathite: A Comprehensive Technical Guide to its Crystal Structure and Chemical Composition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Herapathite
Cat. No.:	B1233506

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herapathite, also known as iodoquinine sulfate, is a crystalline chemical compound renowned for its strong dichroic properties, making it a highly effective light polarizer.^[1] First described in 1852 by William Bird Herapath, this material played a pivotal role in the development of polarizing filters and the Polaroid empire.^{[2][3]} Despite its long history and significant applications, the definitive crystal structure of **herapathite** was not determined until 2009.^{[3][4]} This guide provides an in-depth technical overview of the chemical composition, crystal structure, and the experimental protocols used to elucidate these properties, tailored for a scientific audience.

Chemical Composition

The chemical composition of **herapathite** has been a subject of study for over a century, with Jörgensen first establishing a formula.^[2] The generally accepted chemical formula for **herapathite** is $4QH_2^{2+} \cdot 3SO_4^{2-} \cdot 2I_3^- \cdot 6H_2O$, where Q represents the quinine molecule ($C_{20}H_{24}N_2O_2$).^{[2][5]} However, variations in stoichiometry can occur, and it is considered part of a family of related solvates and salts.^[2] The structure consists of doubly protonated quinine cations, sulfate anions, triiodide units, and water molecules.^[1] Some studies also indicate the

presence of acetic acid in the crystal structure, which was not captured in Jörgensen's original formula.[2]

Quantitative Compositional Data

Component	Molecular Formula	Role in Structure
Quinine (Q)	C ₂₀ H ₂₄ N ₂ O ₂	Cation
Sulfate	SO ₄ ²⁻	Anion
Triiodide	I ₃ ⁻	Anion and Chromophore
Water	H ₂ O	Solvent of Crystallization
Acetic Acid	C ₂ H ₄ O ₂	Solvent of Crystallization[2]

A detailed elemental analysis of a common form of **herapathite** is presented below.

Element	Symbol	Percent Composition
Carbon	C	40.79%[6]
Hydrogen	H	4.45%[6]
Iodine	I	32.33%[6]
Nitrogen	N	4.76%[6]
Oxygen	O	13.59%[6]
Sulfur	S	4.08%[6]

Crystal Structure

For over 150 years, the crystal structure of **herapathite** remained elusive, primarily due to challenges such as lamellar twinning and the complexity of its formula unit.[2] In 2009, Kaminsky and Kahr, et al. successfully determined the single crystal structure.[2][7]

Herapathite crystallizes in the orthorhombic system with the space group P₂1₂1₂1.[2] The arrangement of the triiodide ions into chains is the key to its remarkable light-polarizing properties.[7][8]

Crystallographic Data

The following table summarizes the key crystallographic data for **herapathite**.

Parameter	Value
Crystal System	Orthorhombic[2][9]
Space Group	P2 ₁ 2 ₁ 2 ₁ [2][9]
Unit Cell Dimensions	$a = 15.2471(3)$ Å[2][9]
	$b = 18.8854(4)$ Å[2][9]
	$c = 36.1826(9)$ Å[2][9]
Unit Cell Volume	10418.7(4) Å ³ [10]
Density (calculated)	1.609 g/cm ³ [10]
Intra-triiodide Bond Lengths	2.89 to 3.01 Å[2]
Inter-triiodide Bond Lengths	3.74 and 3.81 Å[2]

Experimental Protocols

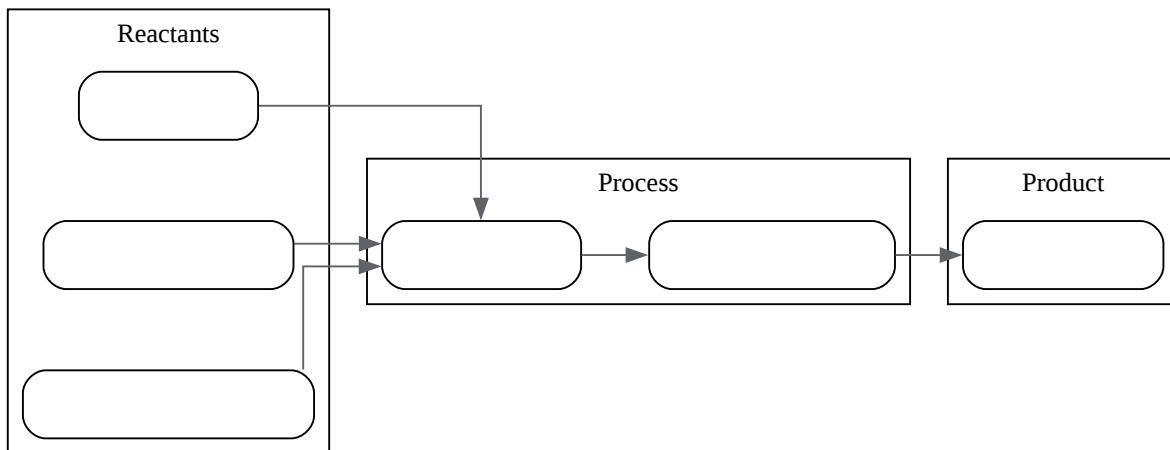
Synthesis of Herapathite Crystals

The synthesis of **herapathite** crystals can be achieved through a controlled precipitation reaction. The following protocol is based on the method described by Herapath and later refined for single crystal growth.[2][11]

- Preparation of Solutions:
 - Dissolve quinine in a 1:1 mixture of ethanol and acetic acid.[2][11]
 - Prepare a solution of concentrated sulfuric acid.
 - Prepare a solution of iodine (I₂) in ethanol (tincture of iodine).[1]
- Crystallization:

- Combine the quinine solution with the sulfuric acid.[12]
- Slowly add the iodine solution to the quinine sulfate solution while stirring.[12]
- Allow the mixture to stand. Herapath-like needles will begin to form and will ripen (grow larger and more well-defined) upon standing in the mother liquor.[2]

X-ray Diffraction Analysis

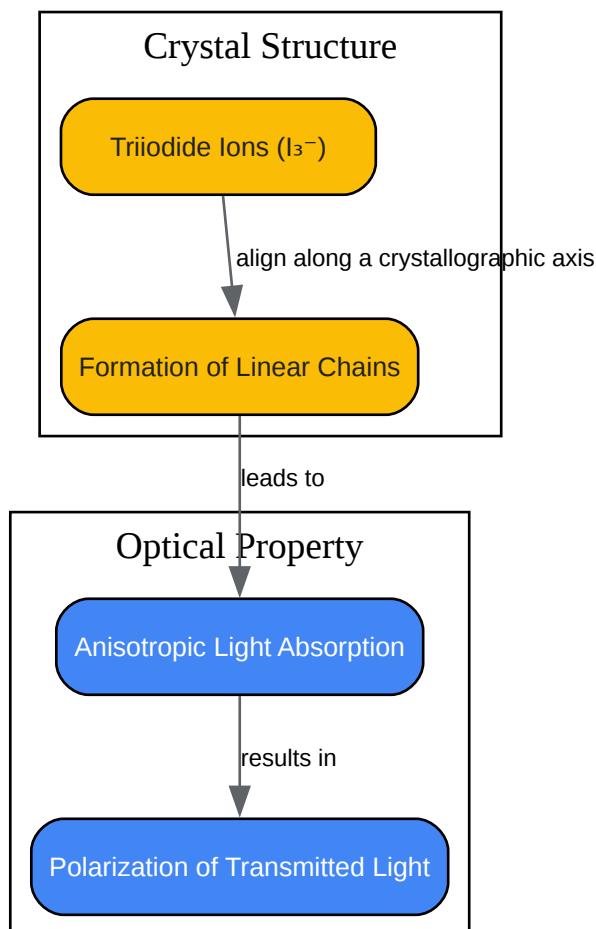

The determination of the crystal structure of **herapathite** was accomplished using single-crystal X-ray diffraction.[2]

- Crystal Mounting: A suitable single crystal of **herapathite** is selected and mounted on a goniometer head of a diffractometer.
- Data Collection:
 - The crystal is maintained at a constant temperature (e.g., room temperature).[2]
 - X-rays of a specific wavelength (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal. [10]
 - The crystal is rotated, and the diffraction patterns are collected on a detector.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell parameters and space group.[13]
 - The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .[10]
 - The positions of the atoms are determined from the electron density map, and the final structure is refined to a satisfactory level of agreement between the observed and calculated diffraction patterns.[13]

Visualization of Key Relationships

Herapathite Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **herapathite** crystals.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **herapathite** crystals.

Mechanism of Light Polarization

The dichroic nature of **herapathite** arises from the specific arrangement of the triiodide ions within the crystal lattice. This relationship is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Relationship between crystal structure and polarizing properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Herapathite - Wikipedia [en.wikipedia.org]
- 2. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 3. tandfonline.com [tandfonline.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. brainly.in [brainly.in]
- 6. Quinine Iodosulfate [drugfuture.com]
- 7. Herapathite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 10. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. EP0486266A1 - Heat resistant herapathite and process for producing the same - Google Patents [patents.google.com]
- 13. X-ray diffraction analysis of hydroxyapatite-coated in different plasma gas atmosphere on Ti and Ti-6Al-4V - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Herapathite: A Comprehensive Technical Guide to its Crystal Structure and Chemical Composition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233506#herapathite-crystal-structure-and-chemical-composition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com